molecular formula C21H21N3O8 B12491055 2,6-Bis(1,3-benzodioxol-5-yl)-4,4-dimethyl-3,5-dinitropiperidine

2,6-Bis(1,3-benzodioxol-5-yl)-4,4-dimethyl-3,5-dinitropiperidine

Cat. No.: B12491055
M. Wt: 443.4 g/mol
InChI Key: KOGKQDDNBIWGRO-UHFFFAOYSA-N
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Description

2,6-BIS(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-3,5-DINITROPIPERIDINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzodioxoles, which are characterized by a benzene ring fused to a dioxole ring. The presence of nitro groups and a piperidine ring further adds to its chemical diversity and reactivity.

Preparation Methods

The synthesis of 2,6-BIS(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-3,5-DINITROPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzodioxole rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-BIS(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-3,5-DINITROPIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups and benzodioxole rings play a crucial role in its reactivity and binding affinity. The pathways involved may include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Compared to other benzodioxole derivatives, 2,6-BIS(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-3,5-DINITROPIPERIDINE is unique due to its specific structural features and functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their chemical properties and applications.

Properties

Molecular Formula

C21H21N3O8

Molecular Weight

443.4 g/mol

IUPAC Name

2,6-bis(1,3-benzodioxol-5-yl)-4,4-dimethyl-3,5-dinitropiperidine

InChI

InChI=1S/C21H21N3O8/c1-21(2)19(23(25)26)17(11-3-5-13-15(7-11)31-9-29-13)22-18(20(21)24(27)28)12-4-6-14-16(8-12)32-10-30-14/h3-8,17-20,22H,9-10H2,1-2H3

InChI Key

KOGKQDDNBIWGRO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(NC(C1[N+](=O)[O-])C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)[N+](=O)[O-])C

Origin of Product

United States

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